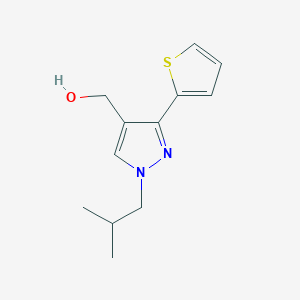

(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol is a pyrazole-derived compound with the molecular formula C₁₄H₁₂N₂OS and a molecular weight of 256.33 g/mol . Its structure features an isobutyl group at the N1 position, a thiophen-2-yl substituent at C3, and a hydroxymethyl group at C4 of the pyrazole ring. The compound is supplied as a powder with storage at room temperature and exhibits hazard warnings for acute toxicity, skin/eye irritation, and respiratory irritation (H302, H315, H319, H335) . It is utilized in life science research, particularly in the synthesis of bioactive molecules, though specific applications require further exploration .

Biological Activity

The compound (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol is a novel pyrazole derivative that has garnered attention for its potential biological activities. Characterized by a unique structural composition, it features a pyrazole ring substituted with an isobutyl group and a thiophene moiety. The molecular formula is C13H19N3S with a molecular weight of approximately 249.38 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.

Structural Characteristics

The structural features of this compound are pivotal in determining its biological activity. The presence of the thiophene ring and the isobutyl group contributes to its lipophilicity and ability to interact with various biological targets.

| Structural Feature | Description |

|---|---|

| Pyrazole Ring | Core structure that imparts biological activity |

| Isobutyl Group | Enhances lipophilicity, aiding in membrane permeability |

| Thiophene Moiety | Potentially increases interactions with specific receptors |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor , influencing metabolic pathways and signal transduction cascades. This interaction can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Enzyme Inhibition

The compound's mechanism involves binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can significantly affect cellular functions and disease processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects :

- Anticancer Properties :

- Antioxidant Activity :

Case Studies

Several studies have explored the biological activities of pyrazole derivatives similar to this compound:

Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, compounds demonstrated IC50 values ranging from 60 to 70 μg/mL against TNF-α inhibition, indicating significant potential for therapeutic use in inflammatory diseases .

Study 2: Cytotoxicity Against Cancer Cells

A series of synthesized pyrazole derivatives were tested against cancer cell lines, revealing IC50 values as low as 2.13 µM for MCF-7 cells. This suggests a strong selectivity towards cancerous cells while exhibiting minimal toxicity to normal cells .

Scientific Research Applications

The compound (1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol is a pyrazole derivative featuring an isobutyl group, a thiophene ring, and a hydroxymethyl group in its structure. It has gained attention in medicinal chemistry because of its potential biological activities and applications in drug development. Studies on the interactions of this compound with biological macromolecules, such as proteins and nucleic acids, are essential to understanding its mechanism of action and to show how structural variations affect biological activity, which will guide further modifications for enhanced efficacy.

Potential Applications

The potential applications of this compound include:

- This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.

- It is investigated for its role in treating diseases such as cancer and neurological disorders.

- Interaction studies are crucial to understanding how 2-(1-isobutyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde interacts with biological targets.

- These studies typically involve characterizing binding affinities, assessing the impact on target protein or nucleic acid structure, and evaluating downstream effects on cellular pathways.

- Such studies will provide insights into its therapeutic potential and possible side effects.

Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking are used. These studies help elucidate how structural variations affect biological activity and guide further modifications for enhanced efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues and their properties:

Key Observations:

- Alkyl Chain Impact : The isobutyl group in the target compound contributes to higher molecular weight and steric bulk compared to ethyl or methyl substituents, which may influence binding affinity and solubility .

- Heterocyclic vs. Aromatic Substituents: Thiophene rings (electron-rich) vs. phenyl groups (aromatic) alter electronic properties. Thiophen-2-yl enhances π-π interactions in bioactive molecules, as seen in antimicrobial flavonol derivatives .

- Functional Group Variations : The hydroxymethyl group in the target compound contrasts with the aldehyde in 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde , affecting reactivity (e.g., aldehyde’s susceptibility to nucleophilic attack) .

Yield and Efficiency:

- Microwave irradiation often improves reaction efficiency. For instance, chalcone 3 was synthesized in 90% yield under microwave conditions .

- Suzuki coupling of bromophenyl derivatives with arylboronic acids achieved moderate-to-high yields (e.g., compound 5 to 7a-j ) .

Physicochemical Properties

- Solubility: The hydroxymethyl group in the target compound improves water solubility compared to non-polar analogues like (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol .

- Thermal Stability: Melting points for pyrazole derivatives range widely (e.g., >300°C for some thienothiophene hybrids), though data for the target compound are unspecified .

Properties

IUPAC Name |

[1-(2-methylpropyl)-3-thiophen-2-ylpyrazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-9(2)6-14-7-10(8-15)12(13-14)11-4-3-5-16-11/h3-5,7,9,15H,6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGQTFZEFNTNOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C2=CC=CS2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.